molecular formula C20H24N2O2S B6097455 5-acetyl-N-[1-(2-phenylethyl)-3-piperidinyl]-2-thiophenecarboxamide

5-acetyl-N-[1-(2-phenylethyl)-3-piperidinyl]-2-thiophenecarboxamide

Cat. No. B6097455
M. Wt: 356.5 g/mol
InChI Key: RPNWUHYANVDMIM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-acetyl-N-[1-(2-phenylethyl)-3-piperidinyl]-2-thiophenecarboxamide, also known as TPCA-1, is a synthetic compound that has gained attention in the field of cancer research due to its potential as an anti-cancer agent.

Mechanism of Action

5-acetyl-N-[1-(2-phenylethyl)-3-piperidinyl]-2-thiophenecarboxamide inhibits the activity of the IKKβ kinase, which is a key regulator of the NF-κB pathway. By inhibiting this pathway, this compound can prevent the survival and proliferation of cancer cells. Additionally, this compound has been found to induce the expression of pro-apoptotic genes and inhibit anti-apoptotic genes, leading to programmed cell death in cancer cells.
Biochemical and Physiological Effects:
In addition to its anti-cancer properties, this compound has been found to have anti-inflammatory effects. It has been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-1β. This compound has also been found to improve insulin sensitivity in obese mice.

Advantages and Limitations for Lab Experiments

One advantage of 5-acetyl-N-[1-(2-phenylethyl)-3-piperidinyl]-2-thiophenecarboxamide is its specificity for the IKKβ kinase, which allows for targeted inhibition of the NF-κB pathway. However, this compound has relatively low solubility in water, which can make it difficult to work with in lab experiments. Additionally, this compound has not yet been extensively studied in clinical trials, so its safety and efficacy in humans is not yet fully understood.

Future Directions

There are several potential future directions for research on 5-acetyl-N-[1-(2-phenylethyl)-3-piperidinyl]-2-thiophenecarboxamide. One area of interest is its potential as a combination therapy with other anti-cancer agents. This compound has been found to enhance the efficacy of chemotherapy drugs in cancer cells. Additionally, this compound has been found to have potential as a treatment for inflammatory diseases, such as rheumatoid arthritis. Further research is needed to fully understand the safety and efficacy of this compound in these applications.

Synthesis Methods

5-acetyl-N-[1-(2-phenylethyl)-3-piperidinyl]-2-thiophenecarboxamide can be synthesized via a multi-step process involving the reaction of 2-thiophenecarboxylic acid with acetic anhydride, followed by the addition of piperidine and 2-phenylethylamine. The resulting product is then purified using column chromatography.

Scientific Research Applications

5-acetyl-N-[1-(2-phenylethyl)-3-piperidinyl]-2-thiophenecarboxamide has been extensively studied for its potential as an anti-cancer agent. It has been shown to inhibit the activity of the nuclear factor-kappa B (NF-κB) pathway, which is known to play a role in cancer cell survival and proliferation. This compound has also been found to induce apoptosis, or programmed cell death, in cancer cells.

properties

IUPAC Name

5-acetyl-N-[1-(2-phenylethyl)piperidin-3-yl]thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N2O2S/c1-15(23)18-9-10-19(25-18)20(24)21-17-8-5-12-22(14-17)13-11-16-6-3-2-4-7-16/h2-4,6-7,9-10,17H,5,8,11-14H2,1H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPNWUHYANVDMIM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(S1)C(=O)NC2CCCN(C2)CCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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